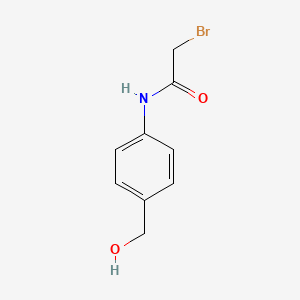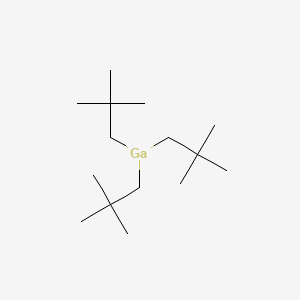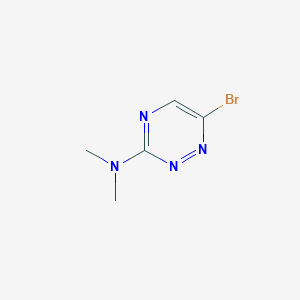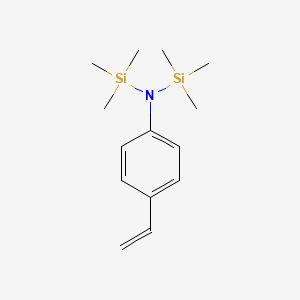![molecular formula C19H18Cl3NO4 B8631162 2,4,5-Trichlorophenyl N-[(benzyloxy)carbonyl]-L-valinate CAS No. 3065-23-4](/img/structure/B8631162.png)
2,4,5-Trichlorophenyl N-[(benzyloxy)carbonyl]-L-valinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,5-Trichlorophenyl N-[(benzyloxy)carbonyl]-L-valinate is a synthetic organic compound that features a trichlorophenyl group, a benzyloxycarbonyl group, and an L-valinate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trichlorophenyl N-[(benzyloxy)carbonyl]-L-valinate typically involves the reaction of 2,4,5-trichlorophenol with N-[(benzyloxy)carbonyl]-L-valine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
2,4,5-Trichlorophenyl N-[(benzyloxy)carbonyl]-L-valinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trichlorophenyl group can undergo substitution reactions, where one or more chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
2,4,5-Trichlorophenyl N-[(benzyloxy)carbonyl]-L-valinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,4,5-Trichlorophenyl N-[(benzyloxy)carbonyl]-L-valinate involves its interaction with specific molecular targets. The trichlorophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The benzyloxycarbonyl group may protect the compound from degradation, allowing it to exert its effects more efficiently.
相似化合物的比较
Similar Compounds
- Pentafluorophenyl N-[(benzyloxy)carbonyl]-L-valinate
- Pentachlorophenyl N-[(benzyloxy)carbonyl]-L-valinate
- p-Nitrophenyl N-[(benzyloxy)carbonyl]-L-valinate
Uniqueness
2,4,5-Trichlorophenyl N-[(benzyloxy)carbonyl]-L-valinate is unique due to the presence of the trichlorophenyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring, leading to variations in their chemical behavior and applications.
属性
CAS 编号 |
3065-23-4 |
|---|---|
分子式 |
C19H18Cl3NO4 |
分子量 |
430.7 g/mol |
IUPAC 名称 |
(2,4,5-trichlorophenyl) 3-methyl-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C19H18Cl3NO4/c1-11(2)17(23-19(25)26-10-12-6-4-3-5-7-12)18(24)27-16-9-14(21)13(20)8-15(16)22/h3-9,11,17H,10H2,1-2H3,(H,23,25) |
InChI 键 |
KXDPKWZNNMFNOJ-UHFFFAOYSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)OC1=CC(=C(C=C1Cl)Cl)Cl)NC(=O)OCC2=CC=CC=C2 |
规范 SMILES |
CC(C)C(C(=O)OC1=CC(=C(C=C1Cl)Cl)Cl)NC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-Pyridinecarboxylic acid, 6-[8-[(2-benzothiazolylamino)carbonyl]-3,4-dihydro-2(1H)-isoquinolinyl]-](/img/structure/B8631166.png)
![8-Bromo-7-(4-chlorophenyl)-1,2,4-triazolo[4,3-a]pyridin-3(2h)-one](/img/structure/B8631168.png)


